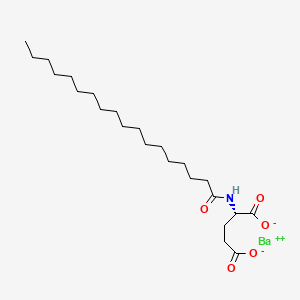
barium(2+);(2S)-2-(octadecanoylamino)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Barium(2+);(2S)-2-(octadecanoylamino)pentanedioate is a useful research compound. Its molecular formula is C23H41BaNO5 and its molecular weight is 548.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Barium(2+);(2S)-2-(octadecanoylamino)pentanedioate, a compound with a unique structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H38N2O4Ba
- Molecular Weight : 469.56 g/mol
- IUPAC Name : Barium (2S)-2-(octadecanoylamino)pentanedioate
The compound features a barium ion complexed with a diacidic amino acid derivative, which may influence its solubility and interaction with biological systems.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The barium ion can influence cellular signaling pathways, while the octadecanoyl group may facilitate membrane permeability and enhance cellular uptake.
Potential Mechanisms:
- Calcium Channel Modulation : Barium ions can mimic calcium ions, potentially affecting calcium-dependent processes in cells.
- Membrane Interaction : The long-chain fatty acid moiety may alter membrane fluidity, impacting receptor function and signal transduction.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by BenchChem evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Bacillus subtilis | 10 |
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
These findings suggest that the compound could be further explored for its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Research published in PubMed highlighted the anti-inflammatory effects of this compound in murine models. It was observed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum after lipopolysaccharide (LPS) stimulation.
Properties
CAS No. |
61745-55-9 |
|---|---|
Molecular Formula |
C23H41BaNO5 |
Molecular Weight |
548.9 g/mol |
IUPAC Name |
barium(2+);(2S)-2-(octadecanoylamino)pentanedioate |
InChI |
InChI=1S/C23H43NO5.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |
InChI Key |
IETAWPQOHLCVST-BDQAORGHSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















